

A Comprehensive Technical Guide to the Physicochemical Characteristics of Alpha-Estradiol-d2

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Compound of Interest		
Compound Name:	Alpha-Estradiol-d2	
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For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a molecule is paramount for its application in experimental settings and therapeutic development. This guide provides an in-depth overview of **Alpha-Estradiol-d2**, a deuterated form of the endogenous estrogen, alpha-estradiol.

Alpha-Estradiol-d2 serves as a valuable tool in various research applications, particularly as an internal standard for quantitative analyses using techniques such as nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of deuterium atoms provides a distinct mass signature, allowing for precise differentiation from its non-deuterated counterpart in biological matrices.

Physicochemical Characteristics

The core physicochemical properties of Alpha-Estradiol and its deuterated analog are summarized below. It is important to note that while specific experimental data for some properties of the d2 variant may be limited, they are expected to be very similar to the non-deuterated form.



Property	Alpha-Estradiol	Alpha-Estradiol-d2
CAS Number	57-91-0[2][3]	81586-94-9[4][5][6]
Molecular Formula	C18H24O2[2][3][7]	C18H22D2O2[4][6]
Molecular Weight	272.38 g/mol [2][3]	274.4 g/mol [5]
Exact Mass	272.177630004 Da[7]	274.190183496 Da[5]
Melting Point	216 - 219 °C[7]	Not explicitly available
Boiling Point	445.9 ± 45.0 °C at 760 mmHg[2][8]	Not explicitly available
Solubility	Ethanol: ~2.5 mg/mL[9] DMSO: ~20 mg/mL[9] Dimethyl formamide (DMF): ~20 mg/mL[9] Aqueous Buffers: Sparingly soluble[9] [10]	Not explicitly available, but expected to be similar to Alpha-Estradiol
Appearance	White with a slight yellow cast powder[2]	Not explicitly available

Experimental Protocols

The quantification and characterization of **Alpha-Estradiol-d2**, often in conjunction with its endogenous analog, rely on sophisticated analytical techniques. Below are detailed methodologies for common experimental protocols.

LC-MS/MS is a highly sensitive and specific method for the quantification of estradiol and its analogs in biological samples.[11][12][13]

Sample Preparation (from Bovine Serum):

- Extraction: Analytes are extracted from the serum using an acetate buffer.
- Purification: The extract is purified using C18 solid-phase extraction (SPE).[11]

Chromatography:







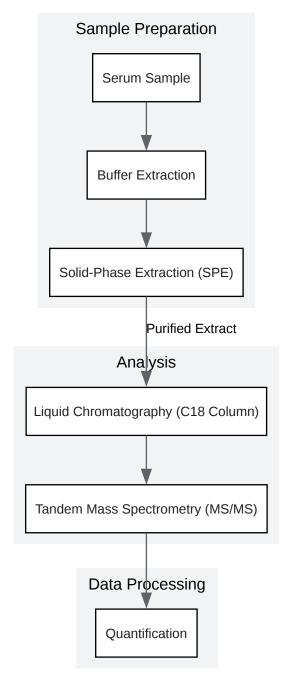
- Column: C18 liquid chromatography column.[11]
- Mobile Phase: A gradient of organic solvent (e.g., methanol or acetonitrile) and water, often with additives to improve ionization.
- Flow Rate: Typically in the range of 0.2-0.5 mL/min.

Mass Spectrometry:

- Ionization: Heated nebulizer (HN) interface operating in negative ion mode is effective.[11]
 Other techniques include electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI).[13]
- Detection: Intact deprotonated molecules ([M-H]⁻) are generated. For Alpha-Estradiol, this is at m/z 271, and for a deuterated internal standard like 17β-estradiol-d3, it is at m/z 274.[11]
- Derivatization: For enhanced sensitivity, especially for low concentrations, derivatization with reagents like 1,2-dimethylimidazole-5-sulfonyl chloride can be employed.[14]



Experimental Workflow for LC-MS/MS Analysis of Estradiol



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LC-MS/MS Workflow



NMR spectroscopy is a powerful tool for the structural elucidation and conformational analysis of estradiol isomers.[15]

Sample Preparation:

 Samples are dissolved in a suitable deuterated solvent, such as deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).[7][16]

¹H NMR Spectroscopy:

- Provides information on the proton environment within the molecule.
- Frequency: Typically performed at high frequencies, such as 600 MHz, for better resolution. [7]

¹³C NMR Spectroscopy:

- Provides information on the carbon skeleton of the molecule.
- Solid-state {¹H}¹³C cross-polarization/magic angle spinning (CP/MAS) NMR can be used to analyze steroidal ring conformations.[15]

2D NMR Spectroscopy:

 Techniques like ¹H-¹³C HSQC provide correlations between directly bonded protons and carbons, aiding in the complete assignment of the NMR spectra.[7][17]

Biological Activity and Signaling Pathways

Alpha-Estradiol is a stereoisomer of the more potent 17β -Estradiol and is considered a weak estrogen.[8] It also acts as a 5α -reductase inhibitor.[8] Estrogens exert their biological effects primarily through estrogen receptors (ERs), with ER α and ER β being the most well-characterized.[18][19] The signaling pathways can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway (Classical Pathway):



- Binding: Estradiol diffuses across the cell membrane and binds to ERs in the cytoplasm or nucleus.[20]
- Dimerization: Upon ligand binding, the receptor undergoes a conformational change and dimerizes.[20]
- Translocation: The ligand-receptor complex translocates to the nucleus.
- DNA Binding: The complex binds to specific DNA sequences known as Estrogen Response
 Elements (EREs) in the promoter regions of target genes.[18]
- Transcription Regulation: The binding of the complex to EREs modulates the transcription of target genes, leading to changes in protein synthesis and cellular function.[18]

Non-Genomic Signaling Pathway:

- A fraction of ERs are localized to the cell membrane.[18]
- Binding of estradiol to these membrane-associated ERs can rapidly activate intracellular signaling cascades, such as the PI3K and MAPK pathways.[18]
- These rapid signaling events can influence cellular processes independently of gene transcription.

Estrogen Signaling Pathways

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